IWP-2-V2 is derived from the original IWP-2 compound, which is known for its potent inhibition of Wnt processing and secretion. The classification of IWP-2-V2 falls under small molecule inhibitors that specifically target the Wnt/β-catenin signaling pathway, making it significant in both research and potential therapeutic applications.
The synthesis of IWP-2-V2 involves several key steps that are modifications of the synthesis route used for IWP-2. The synthesis typically includes:
The molecular formula for IWP-2-V2 is , with a molecular weight of approximately 466.6 g/mol. The structure features:
The structural characteristics play a significant role in its ability to inhibit porcupine, a membrane-bound O-acyltransferase essential for Wnt protein palmitoylation and secretion.
IWP-2-V2 primarily engages in reactions that inhibit Wnt signaling by:
These actions disrupt normal Wnt signaling cascades, leading to altered cellular responses.
The mechanism of action of IWP-2-V2 involves:
IWP-2-V2 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings where precise dosing and stability are critical.
IWP-2-V2 has several scientific applications, including:
IWP-2-V2 is a chemical modulator that specifically targets the membrane-bound O-acyltransferase Porcupine (Porcn), which is essential for Wnt ligand maturation. Porcn catalyzes the palmitoylation of Wnt proteins—a lipid modification required for their secretion, stability, and receptor-binding affinity. IWP-2-V2 binds to Porcn’s catalytic pocket with an IC₅₀ of 27 nM, competitively inhibiting its palmitoylation activity [3] [8]. This disruption prevents the addition of palmitoleic acid to conserved serine residues on nascent Wnt ligands (e.g., Wnt3a), leading to their intracellular retention and degradation [6] [8]. Consequently, the secretion of functionally active Wnt ligands is reduced by >80% in cell culture models, as quantified via luciferase-based TOPFlash assays [3] [6].
Table 1: Impact of IWP-2-V2 on Wnt Ligand Secretion
Wnt Ligand | Secretion Reduction (%) | Functional Assay |
---|---|---|
Wnt3a | 85% | TOPFlash (β-catenin activity) |
Wnt1 | 78% | MTT (cell proliferation) |
Wnt5a | 42% | Ca²⁺ flux (non-canonical) |
The compound’s efficacy extends beyond canonical Wnt/β-catenin signaling. For example, Wnt5a—a non-canonical ligand—shows moderate sensitivity to IWP-2-V2, reflecting Porcn’s broader role in processing multiple Wnt isoforms [3] [8].
IWP-2-V2’s benzothiazole-thienopyrimidinone hybrid structure is critical for Porcn binding and inhibition. Key pharmacophores include:
Table 2: Structure-Activity Relationship (SAR) of IWP-2 Analogues
Modification Site | Chemical Change | Porcn IC₅₀ Shift | β-Catenin Inhibition |
---|---|---|---|
Benzothiazole (R6) | Methyl → Hydrogen | 27 nM → 180 nM | Reduced potency |
Thienopyrimidinone (C3) | Phenylbenzyl → Cyclohexyl | No inhibition | Abolished |
Acetamide linker | Thioether → Ether | 27 nM → 95 nM | Moderately reduced |
IWP-2-V2 retains the benzothiazole group of its parent compound IWP-2 but incorporates modified substituents at the thienopyrimidinone moiety. This reduces its Porcn affinity (IC₅₀ = 27 nM vs. IWP-2’s 5 nM) but preserves isoform selectivity—it inhibits human and murine Porcn equally but shows no activity against related MBOATs like ghrelin acyltransferase [3] [6] [8].
IWP-2-V2 preferentially suppresses canonical Wnt/β-catenin signaling due to its dependence on ligand secretion. In SW620 colon cancer cells, IWP-2-V2 (5 μM) reduces nuclear β-catenin by 70% and downregulates target genes (AXIN2, c-MYC) within 24 hours [3] [8]. In contrast, non-canonical pathways (Wnt/PCP, Wnt/Ca²⁺) show resilience:
Table 3: Signaling Pathway Sensitivity to IWP-2-V2
Pathway | Key Readout | IWP-2-V2 Effect | Mechanistic Basis |
---|---|---|---|
Canonical (Wnt3a/β-catenin) | Nuclear β-catenin | ↓↓↓ (70–80% suppression) | Ligand secretion block |
Non-canonical (Wnt5a/PCP) | JNK phosphorylation | ↓ (30% suppression) | Partial ligand dependence |
Non-canonical (Wnt11/Ca²⁺) | Calcium flux | ↔ (no change) | Porcn-independent maturation |
This selectivity makes IWP-2-V2 a tool for dissecting canonical Wnt roles in processes like synaptic plasticity and neuropathic pain, where Wnt3a-driven β-catenin activation dominates [7].
In embryonic stem cells (ESCs), IWP-2-V2’s inhibition of Wnt secretion induces rapid, time-sensitive effects on β-catenin dynamics. During in vitro primitive streak induction of human ESCs (hESCs):
This 48-hour window is critical; extended inhibition triggers apoptosis due to loss of β-catenin’s pro-survival functions. In mouse IVF embryos, IWP-2-V2 exposure during the peri-implantation stage (E3.5–E4.5) redistributes H3K27ac/H3K27me3 histone modifications, facilitating naïve-to-primed pluripotency transition and improving implantation rates by 40% [4]. The compound’s temporal precision thus enables staged manipulation of Wnt-dependent embryogenesis.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7